tert-butyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate
Description
Properties
IUPAC Name |
tert-butyl 2-(4-aminopyrazol-1-yl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-10(2,3)16-9(15)11(4,5)14-7-8(12)6-13-14/h6-7H,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQOONYMPVKWHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)N1C=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-1 Alkylation of 4-Amino-1H-Pyrazole
- Starting materials: 4-amino-1H-pyrazole or its derivatives.
- Alkylating agent: Methyl 2-bromo-2-methylpropanoate or tert-butyl 2-bromo-2-methylpropanoate.
- Base: Cesium carbonate or potassium carbonate.
- Solvent: Aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Conditions: Heating under reflux or elevated temperatures to promote nucleophilic substitution.
- Outcome: Formation of N-1 substituted pyrazole esters with minor regioisomers (N-2 substituted) depending on substituents and reaction conditions.
Ester Conversion and Ammonolysis
- If methyl esters are used, ammonolysis with ammonia gas or ammonia in protic solvents (methanol, water) can convert esters to corresponding amides.
- Acidic or basic hydrolysis can convert esters to carboxylic acids.
- For tert-butyl esters, acidic deprotection is used to remove the tert-butyl group if necessary.
Alternative Synthetic Routes
- Condensation of tert-butyl 2-cyanoacetate with hydrazine derivatives to form aminopyrazoles, followed by cyclization and esterification steps.
- Use of Suzuki–Miyaura cross-coupling for pyrazolo-pyrimidine analogues, though less relevant for the specific tert-butyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate compound.
Representative Reaction Scheme and Conditions
Research Findings and Analytical Data
- The regioselectivity of the N-1 alkylation is influenced by the substituents on the pyrazole ring and the nature of the base used.
- Use of cesium carbonate tends to improve yields and selectivity.
- The tert-butyl ester functionality is acid-labile , allowing selective deprotection under mild acidic conditions without affecting the pyrazole core.
- Ammonolysis of methyl esters proceeds efficiently under mild conditions to give amides without racemization or decomposition.
- Purification is typically achieved by silica gel chromatography using mixtures of chloroform and methanol or ethyl acetate and hexane.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Alkylating agent | Methyl or tert-butyl 2-bromo-2-methylpropanoate | Determines ester type in final product |
| Base | Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) | Cs2CO3 preferred for higher selectivity |
| Solvent | DMF, acetonitrile | Aprotic solvents favor SN2 reaction |
| Temperature | 60–80°C | Reflux conditions often used |
| Reaction time | Several hours (4–24 h) | Depends on scale and substrate |
| Ammonolysis conditions | NH3 gas or NH3 in protic solvent, RT to 50°C | Converts esters to amides efficiently |
| Ester deprotection | TFA or dilute acid | Removes tert-butyl protecting group gently |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while reduction would yield amines. Substitution reactions would result in the formation of various esters or amides.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₉N₃O₂
- Molecular Weight : 225.29 g/mol
- CAS Number : 1462287-54-2
The structure of tert-butyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate includes a tert-butyl group, a pyrazole ring, and an amino group, which contribute to its unique chemical properties and biological activities.
Medicinal Chemistry
This compound is being investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures have shown efficacy in treating various diseases, including cancer and malaria.
Case Study: Anticancer Activity
In vitro studies have demonstrated that this compound can reduce ATP levels in cancer cell lines, indicating cytotoxic effects. For example, it exhibited a dose-dependent decrease in total ATP content in A549 lung cancer cells, suggesting potential applications in cancer therapy.
Case Study: Malaria Inhibition
A study focused on the inhibition of plasmepsins PfA-M1 and PfA-M17 revealed that modifications to the compound's structure could significantly improve its inhibitory activity against these malaria-related enzymes. The introduction of specific functional groups was found to enhance binding affinity within the enzyme's active site .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes critical to various biological pathways. Notably, it has shown promise as a dual inhibitor of PfA-M1 and PfA-M17, which are implicated in malaria. The inhibition constants (Ki values) for these enzymes have been reported as follows:
| Compound | Ki (µM) for PfA-M1 | Ki (µM) for PfA-M17 |
|---|---|---|
| tert-butyl carbamate analog 1 | 0.027 | 0.080 |
| tert-butyl carbamate analog 2 | 0.065 | 0.041 |
These findings suggest that structural modifications can enhance potency against these targets, highlighting the importance of structure-activity relationship (SAR) studies in drug design .
Research has indicated that this compound may interact with specific molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects. Its unique structural features contribute to its potential as an inhibitor of certain enzymes involved in disease pathways .
Structure-Activity Relationship (SAR)
The SAR studies have identified key structural features that influence the biological activity of this compound:
- Tert-butyl Group : Enhances lipophilicity and may improve membrane permeability.
- Pyrazole Ring : Essential for enzyme interaction; modifications can lead to increased potency.
- Amino Group : Plays a critical role in binding affinity to enzyme active sites.
These insights are crucial for guiding future modifications aimed at improving efficacy and selectivity .
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogs
Functional Group Variations
- Ester Groups: The tert-butyl ester in the target compound offers superior steric protection against hydrolysis compared to methyl or ethyl esters (e.g., methyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate, ). This stability is critical in prolonged synthetic steps. Ethyl esters (e.g., and ) are more reactive in nucleophilic substitutions due to lower steric hindrance but are prone to enzymatic cleavage in biological systems.
- Amino Group Modifications: The 4-amino group on the pyrazole ring is unprotected in the target compound, enabling direct participation in coupling reactions. In contrast, the Boc-protected analog () requires deprotection under acidic conditions for further functionalization .
Biological Activity
tert-butyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C11H19N3O2 and CAS number 1462287-54-2, is synthesized through the reaction of tert-butyl 2-bromo-2-methylpropanoate with 4-amino-1H-pyrazole under basic conditions, typically in solvents like DMF or DMSO .
- Molecular Formula : C11H19N3O2
- Molecular Weight : 225.287 g/mol
- CAS Number : 1462287-54-2
Synthesis
The synthesis involves nucleophilic substitution reactions, where tert-butyl groups provide steric protection, allowing selective reactions at the pyrazole nitrogen. The reaction conditions can be optimized for yield and purity, which is crucial for biological testing.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In one study, compounds similar to this compound demonstrated potent activity against a range of bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .
Anticancer Properties
Preliminary studies have shown that this compound may inhibit cancer cell proliferation. For instance, related pyrazole derivatives have been reported to induce apoptosis in glioma cells by activating multiple pathways, including the inhibition of AMPK and modulation of cell cycle progression . This suggests that this compound could be further explored for its anticancer potential.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown promise as a tyrosinase inhibitor, which is relevant in treating hyperpigmentation disorders and melanoma. In vitro assays revealed IC50 values comparable to established inhibitors .
Case Studies
The biological activities of this compound are likely mediated through interactions with specific biological targets:
- Antimicrobial Activity : Disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.
- Anticancer Activity : Modulation of signaling pathways involved in cell survival and apoptosis.
- Enzyme Inhibition : Competitive or non-competitive inhibition mechanisms affecting enzyme active sites.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate, and how can reaction conditions be optimized for yield and purity?
- The compound (C₁₄H₁₈N₄O₂, CAS 2138423-88-6) is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include tert-butyl esterification of 4-amino-pyrazole derivatives and protection/deprotection strategies to preserve the amino group. Optimizing solvent polarity (e.g., DMF or THF), temperature (50–80°C), and stoichiometric ratios of reactants (e.g., 1.2:1 for the tert-butyl precursor) can improve yields. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 27–30 ppm (¹³C). The pyrazole ring protons resonate at 7.5–8.0 ppm, with NH₂ protons (if unmodified) near 5.5 ppm. IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and pyrazole C-N (~1600 cm⁻¹). HRMS : Exact mass (MW 298.33) confirms molecular formula .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Use PPE (gloves, goggles, lab coat) due to potential irritancy. Work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Safety data sheets for analogous tert-butyl carbamates recommend avoiding strong oxidizers .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can SHELX software be applied?
- The tert-butyl group’s steric bulk and rotational freedom complicate crystal packing. SHELXL (via Olex2) is used for refinement: input diffraction data (Mo-Kα radiation, λ = 0.71073 Å), apply anisotropic displacement parameters, and validate using R-factor convergence (<5%). Hydrogen bonding between the amino group and ester carbonyl (2.8–3.2 Å) stabilizes the lattice .
Q. How does the steric hindrance of the tert-butyl group influence the compound’s reactivity in nucleophilic substitution or coupling reactions?
- The tert-butyl group reduces electrophilicity at the adjacent carbonyl, slowing nucleophilic attack (e.g., hydrolysis or aminolysis). Computational studies (DFT, B3LYP/6-31G*) show increased activation energy (~15–20 kJ/mol) compared to methyl esters. Regioselective coupling (e.g., Suzuki-Miyaura) at the pyrazole’s 1-position is favored due to steric shielding of the 4-amino group .
Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data regarding the compound’s stability under varying pH conditions?
- Perform accelerated stability studies (pH 1–13, 40°C/75% RH). Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Compare with DFT-predicted hydrolysis pathways. For example, acidic conditions cleave the ester bond (t½ ~12 hours at pH 2), while basic conditions degrade the pyrazole ring. Adjust computational models by incorporating solvation effects (e.g., PCM) .
Q. How can high-resolution mass spectrometry (HRMS) and tandem MS/MS be utilized to identify degradation products or synthetic by-products?
- HRMS (ESI+) detects [M+H]⁺ at m/z 299.14. MS/MS fragmentation (CID 20 eV) reveals key ions: m/z 156 (tert-butyl loss), 113 (pyrazole fragment). Degradation products (e.g., hydrolyzed carboxylic acid, m/z 256.12) are quantified using LC-MS calibration curves (LOQ 0.1 μg/mL) .
Q. In mechanistic studies, what role does the 4-amino-pyrazole moiety play in the compound’s interactions with biological targets or catalytic systems?
- The 4-amino group acts as a hydrogen bond donor, enhancing binding to enzymes (e.g., kinases or proteases). Molecular docking (AutoDock Vina) shows ΔG values of −8.2 kcal/mol for kinase inhibition. In catalytic systems, the pyrazole nitrogen coordinates to transition metals (e.g., Pd in cross-coupling), with steric hindrance from the tert-butyl group modulating catalytic turnover .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
